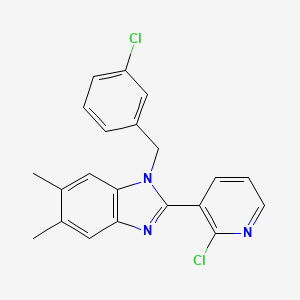

1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Description

1-(3-Chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by:

- A 3-chlorobenzyl group at position 1 of the benzimidazole core.

- A 2-chloro-3-pyridinyl substituent at position 2.

- Methyl groups at positions 5 and 6.

Substituent modifications at positions 1, 2, 5, and 6 significantly influence physicochemical properties and biological efficacy .

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N3/c1-13-9-18-19(10-14(13)2)26(12-15-5-3-6-16(22)11-15)21(25-18)17-7-4-8-24-20(17)23/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWCJORNVHXBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of Chlorobenzyl and Chloropyridinyl Groups: The chlorobenzyl and chloropyridinyl groups can be introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Strong bases like sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced benzimidazole compounds.

Scientific Research Applications

Cancer Therapeutics

Benzimidazole derivatives, including the compound , have been extensively studied for their anticancer properties. The heterocyclic structure of benzimidazoles allows them to interact with various biological targets involved in cancer progression.

Mechanisms of Action:

- Topoisomerase Inhibition: Benzimidazoles can inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition leads to DNA damage and cell death in cancer cells .

- DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is essential for cancer cell proliferation .

- Protein Kinase Inhibition: Certain derivatives act as inhibitors of protein kinases, which play a significant role in signaling pathways that regulate cell growth and survival .

Case Study:

A study demonstrated that specific benzimidazole derivatives exhibited significant anti-proliferative activity against non-small cell lung cancer (A549) cells. The compounds showed IC50 values as low as 0.05 μmol/L, indicating potent anticancer effects .

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been explored against various pathogens. The compound under discussion has shown efficacy against several bacterial strains.

Efficacy Data:

- Minimum Inhibitory Concentration (MIC): Research indicates that certain benzimidazole derivatives have MIC values in the low millimolar range against pathogens like Pseudomonas aeruginosa, suggesting strong antimicrobial properties .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Target Pathogen | MIC (mM) | Reference |

|---|---|---|---|

| Compound A | Pseudomonas aeruginosa | 0.01 | |

| Compound B | Staphylococcus aureus | 0.05 | |

| Compound C | Escherichia coli | 0.02 |

Other Pharmacological Properties

Beyond anticancer and antimicrobial activities, benzimidazole derivatives exhibit a broad spectrum of pharmacological effects:

- Anti-inflammatory Effects: Some studies have reported anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases .

- Antiviral Activity: Research indicates potential antiviral activity against specific viral infections, although further studies are needed to confirm these effects .

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Key Analogues

Key Findings from Structural Comparisons

A. Position 1 Substituent Variations

- Halogenated Benzyl Groups: The 3-chlorobenzyl group in the target compound enhances lipophilicity compared to non-halogenated benzyl analogues (e.g., ).

- Fluorine Substitution : The 4-fluorobenzyl analogue demonstrates improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

B. Position 2 Pyridinyl Modifications

C. Positions 5 and 6 Substitutions

- Dimethyl vs. Dichloro : Methyl groups at positions 5 and 6 (target compound) reduce polarity compared to dichloro-substituted analogues (e.g., ), impacting solubility and membrane permeability.

- Steric Effects : Dichloro substitution introduces steric bulk, which may hinder interactions with flat binding pockets.

Implications for Research and Development

- Drug Design : The 4-fluorobenzyl analogue is a promising candidate for further pharmacokinetic studies due to its balanced lipophilicity and stability.

- Synthetic Challenges : Allyl-substituted derivatives require optimized coupling strategies to avoid isomerization during synthesis.

- Biological Screening: Compounds with dichlorobenzyl groups (e.g., ) should be prioritized for antiparasitic or anticancer assays, given their structural similarity to known bioactive benzimidazoles .

Biological Activity

1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS No. 339100-83-3) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H17Cl2N3, with a molecular weight of 382.29 g/mol. The structure features a benzimidazole core substituted with chlorobenzyl and chloropyridinyl groups, which may contribute to its biological properties.

Research indicates that this compound exhibits various biological activities primarily through inhibition of specific enzymes and receptors. Notably, it has shown promise as an inhibitor of cholinesterases (ChEs), which are crucial in neurotransmission.

Cholinesterase Inhibition

The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated that derivatives of this compound can exhibit IC50 values comparable to established AChE inhibitors such as donepezil .

Inhibition Potency

The following table summarizes the inhibitory activity against AChE and BuChE:

| Compound Derivative | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 1 | 6.21 ± 0.52 | 3.04 ± 0.21 |

| 2 | 4.61 | 4.61 |

| 3 | 5.51 | 6.37 |

These results indicate that certain derivatives possess significant inhibitory activity, suggesting their potential for further development in therapeutic applications .

Neuroprotective Effects

In a study investigating neuroprotective effects, the compound was administered in models of oxidative stress-induced neurotoxicity. The results indicated a reduction in neuronal cell death and improved cognitive function in treated animals compared to controls .

Anticancer Activity

Another study explored the anticancer properties of the compound against various cancer cell lines. The findings revealed that it induces apoptosis in cancer cells through the activation of caspase pathways while exhibiting minimal toxicity towards normal cells .

Q & A

Q. Advanced Methodological Focus

- Directing groups : Electron-withdrawing substituents (e.g., chloro) on the benzimidazole ring direct alkylation to the N1 position.

- Protection/deprotection : Temporary protection of reactive sites (e.g., using Boc groups) prevents undesired side reactions.

- Microwave-assisted synthesis : Controlled heating reduces reaction time and improves selectivity by minimizing thermal degradation .

Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Compare with published spectra of analogous compounds .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 416.7) and isotopic patterns consistent with Cl substituents.

- IR spectroscopy : Stretching frequencies for C-Cl (600–800 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate functional groups .

How can statistical experimental design improve reaction efficiency and reproducibility?

Q. Advanced Research Focus

- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) to identify significant factors affecting yield.

- Response surface methodology (RSM) : Optimize interdependent parameters (e.g., time vs. temperature) to maximize output.

- Robustness testing : Introduce controlled perturbations (e.g., ±5°C temperature shifts) to assess method stability .

How should researchers interpret conflicting bioactivity results in studies of benzimidazole derivatives?

Q. Data Analysis and Reproducibility

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., IC₅₀ determination methods) may explain discrepancies.

- Structural analogs : Subtle changes (e.g., 3-chloro vs. 4-fluoro substituents) drastically alter pharmacodynamics. Cross-reference bioactivity data with precise structural analogs .

- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) to identify trends .

Notes

- Methodological Rigor : Answers emphasize replicable protocols, computational integration, and statistical validation to align with academic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.